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Compound of Interest

Compound Name: C25H30BrN3O4S

Cat. No.: B12619884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data retrieval, specific experimental Nuclear Magnetic Resonance

(NMR) spectroscopy data for the compound with the molecular formula C25H30BrN3O4S is

not publicly available. This guide has been constructed based on established principles of NMR

spectroscopy and by referencing spectral data from structurally analogous compounds. The

provided data and interpretations are therefore predictive and intended for illustrative and

guidance purposes.

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

modern drug discovery and development. It provides unparalleled insights into the molecular

structure, conformation, and dynamics of novel chemical entities. This technical guide presents

a predictive overview of the ¹H and ¹³C NMR spectroscopic data for the compound

C25H30BrN3O4S. The content is tailored for researchers, scientists, and drug development

professionals, offering a comprehensive resource for understanding the potential NMR

characteristics of this molecule, detailing experimental protocols, and illustrating logical

workflows for spectral analysis.

Proposed Structure for C25H30BrN3O4S
To facilitate a meaningful discussion of the NMR data, a plausible chemical structure for

C25H30BrN3O4S has been proposed. The molecular formula indicates a degree of
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unsaturation of 12. This high degree of unsaturation, along with the elemental composition,

suggests the presence of multiple rings and/or double bonds. A likely structural motif includes a

brominated aromatic ring and a sulfonamide group, common moieties in pharmacologically

active compounds.

Proposed Structure:N-(4-bromophenyl)-N-(2-(diethylamino)ethyl)-4-(pent-4-en-1-

yloxy)benzenesulfonamide

This structure is consistent with the molecular formula and incorporates several common

functional groups, providing a solid basis for predicting its NMR spectra.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for the proposed structure

of C25H30BrN3O4S. These predictions are based on established chemical shift ranges for

similar functional groups and substitution patterns.

Table 1: Predicted ¹H NMR Data for C25H30BrN3O4S (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.68 d 8.5 2H
Ar-H (ortho to

SO₂)

7.45 d 8.8 2H Ar-H (ortho to Br)

7.15 d 8.8 2H Ar-H (ortho to N)

6.90 d 8.5 2H Ar-H (ortho to O)

5.85 m - 1H =CH-

5.05 - 4.95 m - 2H =CH₂

4.02 t 6.5 2H -O-CH₂-

3.80 t 7.0 2H -N-CH₂-

2.65 t 7.0 2H
-N-CH₂-

(diethylamino)

2.55 q 7.2 4H -N-(CH₂CH₃)₂

2.30 m - 2H -CH₂-CH=CH₂

1.85 p 6.8 2H -O-CH₂-CH₂-

1.05 t 7.2 6H -N-(CH₂CH₃)₂

Table 2: Predicted ¹³C NMR Data for C25H30BrN3O4S (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

162.5 Ar-C (C-O)

144.5 Ar-C (C-SO₂)

138.0 Ar-C (C-N)

137.5 =CH-

132.0 Ar-CH (ortho to Br)

129.0 Ar-CH (ortho to SO₂)

128.5 Ar-CH (ortho to N)

120.0 Ar-C (C-Br)

115.0 =CH₂

114.5 Ar-CH (ortho to O)

67.5 -O-CH₂-

52.0 -N-CH₂-

49.0 -N-CH₂- (diethylamino)

47.5 -N-(CH₂CH₃)₂

30.0 -CH₂-CH=CH₂

28.0 -O-CH₂-CH₂-

11.5 -N-(CH₂CH₃)₂

Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous experimental

procedures. The following protocols are recommended for the analysis of C25H30BrN3O4S.

1. Sample Preparation

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from

impurities in the spectra.
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Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H

NMR and 20-50 mg for ¹³C NMR.

Solvent: Use a deuterated solvent in which the compound is fully soluble. Chloroform-d

(CDCl₃) is a common choice for many organic molecules. The solvent should be of high

isotopic purity (e.g., 99.8% D).

Procedure:

Weigh the desired amount of the compound into a clean, dry vial.

Add approximately 0.6-0.7 mL of the deuterated solvent.

Gently agitate the vial to ensure complete dissolution.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean NMR tube to remove any particulate matter.

Cap the NMR tube securely.

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better spectral dispersion and sensitivity.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

¹³C NMR Parameters:
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Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Mandatory Visualizations
Experimental Workflow for NMR Analysis
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To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectroscopy
Data for C25H30BrN3O4S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12619884#nmr-spectroscopy-data-for-
c25h30brn3o4s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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